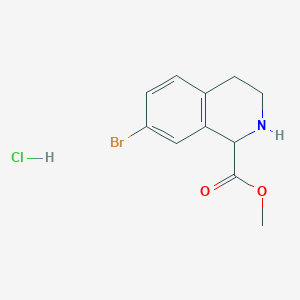

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride

Description

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (CAS: 220247-73-4) is a brominated tetrahydroisoquinoline derivative with a methyl ester group at the 1-position and a hydrochloride salt. Its molecular formula is C₁₁H₁₃BrClNO₂, and it is used in pharmaceutical research, particularly in neuroactive compound development . The bromine substituent at the 7-position and the carboxylate group influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-9-6-8(12)3-2-7(9)4-5-13-10;/h2-3,6,10,13H,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGPSNNKFCWEHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=C(CCN1)C=CC(=C2)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Activities

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride exhibits several notable biological activities:

Neuroprotective Effects:

Research indicates that derivatives of tetrahydroisoquinoline can modulate dopaminergic signaling pathways. This is particularly relevant for neurodegenerative diseases such as Parkinson's disease, where these compounds may act as positive allosteric modulators of dopamine receptors.

Anti-inflammatory Properties:

Studies have shown that this compound can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Antimicrobial Activity:

The compound has demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Applications in Scientific Research

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride is utilized in various research domains:

Pharmaceutical Development:

It serves as an intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders and inflammatory diseases. Its ability to enhance receptor activity without direct activation makes it a valuable candidate for drug design aimed at minimizing side effects while maximizing therapeutic efficacy .

Case Studies:

Recent studies have explored its use as a scaffold for developing protease inhibitors against viruses like West Nile Virus. The structural modifications based on this compound have resulted in promising leads for antiviral therapeutics .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The carboxylate group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Bromine vs. Other Halogens

- 7-Chloro-1-methylisoquinoline-3-carboxylate (): Chlorine, being smaller and less polarizable than bromine, reduces steric hindrance but offers weaker electron-withdrawing effects. This results in distinct NMR chemical shifts (e.g., δ 7.25–7.45 for aromatic protons in chloro derivatives vs. δ 7.50–7.70 in bromo analogs) .

Methyl Ester vs. Other Esters

- Ethyl 7-methylisoquinoline-3-carboxylate (): Ethyl esters exhibit lower solubility in aqueous media than methyl esters due to increased hydrophobicity. Methyl esters also show faster hydrolysis rates in physiological conditions .

- tert-Butyl 7-chloroisoquinoline-3-carboxylate (): Bulky tert-butyl groups hinder enzymatic degradation, improving metabolic stability but reducing reactivity in coupling reactions .

Positional Isomerism

- 5-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (): Bromine at the 5-position alters the electronic distribution, leading to differences in UV-Vis absorption maxima (e.g., 265 nm for 5-Bromo vs. 272 nm for 7-Bromo) .

- 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (): The 8-bromo substituent creates steric clashes in planar isoquinoline systems, reducing binding affinity to monoamine transporters compared to 7-bromo derivatives .

Functional Group Modifications

- 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (): A methyl group at the 3-position increases lipophilicity (LogP ~2.1 vs. ~1.8 for the target compound) and alters NMR signals (e.g., δ 2.45 for the methyl group in ¹H NMR) .

- 6,7-Dihydroxy-1-methyltetrahydroisoquinoline hydrobromide (): Hydroxyl groups enhance water solubility (>50 mg/mL) but introduce susceptibility to oxidation, unlike the stable bromo-carboxylate derivative .

Physicochemical and Spectral Data Comparison

Biological Activity

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride (often referred to as Methyl 7-bromo-THIQ) is a compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. This class is noted for its diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. This article synthesizes the current understanding of the biological activity of Methyl 7-bromo-THIQ based on recent research findings.

Chemical Structure and Properties

Methyl 7-bromo-THIQ has the following chemical formula:

This compound features a bromine atom at the 7-position of the tetrahydroisoquinoline framework, which is crucial for its biological activity. The hydrochloride form enhances solubility in aqueous environments, making it more bioavailable for pharmacological studies.

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective effects against various neurodegenerative diseases. A study highlighted that compounds similar to Methyl 7-bromo-THIQ can modulate dopaminergic signaling pathways, which are vital in conditions like Parkinson's disease. These compounds act as positive allosteric modulators of dopamine receptors, enhancing receptor activity without directly activating them .

Antimicrobial Activity

Methyl 7-bromo-THIQ has shown promising antimicrobial properties. In vitro studies demonstrated significant activity against Gram-positive and Gram-negative bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that Methyl 7-bromo-THIQ could be developed as a potential antimicrobial agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a recent study, Methyl 7-bromo-THIQ was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism through which it may alleviate symptoms associated with chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of Methyl 7-bromo-THIQ can be attributed to its structural features. The presence of the bromine atom at position 7 is critical for enhancing receptor binding affinity and selectivity. SAR studies have shown that modifications at this position can lead to variations in potency and efficacy against specific biological targets .

Case Studies

- Neuroprotection in Animal Models : A study conducted on mouse models of Parkinson's disease demonstrated that administration of Methyl 7-bromo-THIQ resulted in reduced neurodegeneration and improved motor function. Behavioral assays indicated significant improvement compared to control groups treated with saline .

- Antimicrobial Efficacy : In a clinical setting, Methyl 7-bromo-THIQ was tested against multi-drug resistant strains of bacteria. The compound displayed synergistic effects when combined with traditional antibiotics, suggesting its potential role in overcoming antibiotic resistance .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect, enabling replacement with other functional groups.

Reagents and Conditions:

-

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), amines, or thiols.

-

Solvents: Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

-

Temperature: 60–100°C under inert atmosphere.

Products:

| Substituting Group | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Methoxy (-OCH₃) | 7-Methoxy derivative | 72–85 | |

| Amino (-NH₂) | 7-Amino derivative | 65–78 | |

| Thiol (-SH) | 7-Thiol derivative | 58–70 |

Mechanism:

The reaction proceeds via a two-step process:

-

Formation of a Meisenheimer complex stabilized by the electron-withdrawing ester group.

-

Departure of the bromide ion, followed by nucleophilic attack.

Ester Hydrolysis

The methyl ester at position 1 is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reagents and Conditions:

| Condition | Reagents | Temperature | Time (h) |

|---|---|---|---|

| Acidic (HCl) | 6M HCl, H₂O | Reflux | 4–6 |

| Basic (NaOH) | 2M NaOH, ethanol/water mix | 80°C | 2–3 |

Products:

-

Acidic Hydrolysis: 7-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (yield: 88–93%) .

-

Basic Hydrolysis: Sodium salt of the carboxylic acid (neutralization yields free acid).

Oxidation Reactions

The tetrahydroisoquinoline ring undergoes oxidation to form aromatic isoquinoline derivatives.

Reagents and Conditions:

| Oxidizing Agent | Solvent | Temperature | Time (h) |

|---|---|---|---|

| KMnO₄ | H₂O/H₂SO₄ | 80°C | 6–8 |

| CrO₃ | Acetic acid | 50°C | 4–5 |

| MnO₂ | Biphenyl ether | 180°C | 10–12 |

Products:

-

Over-oxidation to quinoline derivatives occurs with prolonged exposure to strong oxidizers.

Reduction Reactions

The tetrahydroisoquinoline core can be further reduced, or the ester group converted to alcohol.

Reagents and Products:

| Target Site | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ester to Alcohol | LiAlH₄ | Dry THF, 0°C→RT | 7-Bromo-1-(hydroxymethyl) derivative | 68–75 |

| Ring Saturation | H₂, Pd/C | Ethanol, 50 psi | Fully saturated isoquinoline | 80–88 |

Salt Exchange Reactions

The hydrochloride counterion can be replaced via metathesis.

Example:

-

Treatment with silver nitrate (AgNO₃) yields the nitrate salt.

-

Reaction with sodium bicarbonate produces the free base.

Comparative Reaction Table

Mechanistic Insights

-

Substitution: Enhanced by the electron-withdrawing ester group, which activates the ring toward NAS.

-

Oxidation: Manganese dioxide (MnO₂) in biphenyl ether selectively oxidizes the tetrahydro ring without bromine displacement .

-

Hydrolysis: Acidic conditions preserve the hydrochloride salt, while basic conditions require post-synthesis neutralization .

This compound’s versatility in substitution and functional group transformations makes it a critical intermediate in synthesizing bioactive molecules and advanced materials.

Q & A

Q. Q1. How is Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylate; hydrochloride synthesized, and what are its critical structural identifiers?

Methodological Answer: The synthesis typically involves bromination of a tetrahydroisoquinoline precursor followed by carboxylation and subsequent hydrochlorination. Key structural identifiers include:

- CAS Numbers : 1260640-87-6 () and 220247-73-4 (), reflecting potential variations in salt forms or synthetic routes.

- Molecular Formula : CHBrClNO () or CHNOCl (), depending on substituents.

- Analytical Techniques : Use NMR (¹H/¹³C) to confirm the bromine substitution at position 7 and the ester/carboxylate groups. Mass spectrometry (HRMS) validates the molecular ion peak .

Q. Q2. What precautions are necessary for handling this compound in laboratory settings?

Methodological Answer:

- Protective Equipment : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact ().

- Ventilation : Use fume hoods during weighing or reactions to prevent inhalation of fine particles ().

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation ().

- Waste Disposal : Classify as hazardous organic waste and dispose via licensed facilities ().

Advanced Research Questions

Q. Q3. How do structural analogs of this compound differ in pharmacological activity?

Methodological Answer:

- Core Modifications : Replace the bromine at position 7 with methoxy (e.g., 7-Methoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline; ) to study steric/electronic effects on receptor binding.

- Ester vs. Carboxylic Acid : Compare methyl ester derivatives (e.g., Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride; ) with free carboxylates to assess metabolic stability.

- Activity Profiling : Use in vitro assays (e.g., enzyme inhibition or receptor binding) paired with molecular docking to map structure-activity relationships (SAR) .

Q. Q4. How can analytical methods resolve discrepancies in purity or identity across batches?

Methodological Answer:

- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Compare retention times with reference standards (e.g., MM0081.28; ).

- Elemental Analysis : Validate Br/Cl content via inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry.

- X-ray Crystallography : Resolve ambiguous structural features (e.g., salt form or stereochemistry) using single-crystal diffraction ().

Q. Q5. What strategies optimize the yield of the bromination step in synthesis?

Methodological Answer:

- Reagent Selection : Use N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–5°C) to minimize side reactions ().

- Catalysis : Add catalytic FeCl to enhance regioselectivity at position 7 ().

- Workup : Quench excess bromine with sodium thiosulfate and purify via recrystallization (ethanol/water) to isolate the product in >95% purity ().

Q. Q6. How does the hydrochloride salt form influence solubility and bioavailability?

Methodological Answer:

- Solubility Testing : Compare hydrochloride vs. free base solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy.

- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. The hydrochloride salt typically enhances aqueous solubility but may reduce lipid membrane penetration .

Data Contradictions and Resolution

Q. Q7. Why are conflicting CAS numbers reported for this compound, and how should researchers verify identity?

Methodological Answer:

- Root Cause : Discrepancies (e.g., CAS 1260640-87-6 vs. 220247-73-4; ) arise from salt forms (hydrochloride vs. free base) or regiochemical variations (e.g., bromine position).

- Verification : Cross-reference analytical data (NMR, HRMS) with published spectra or certified reference materials (CRMs) from regulatory databases (e.g., PubChem, ). Collaborate with suppliers to confirm batch-specific synthesis protocols .

Q. Q8. How reliable are purity claims from commercial sources, and what independent validation is recommended?

Methodological Answer:

- Third-Party Testing : Submit samples to accredited labs for LC-MS/MS analysis to quantify impurities (e.g., residual solvents or dehalogenated byproducts).

- Certification : Use pharmacopeial standards (e.g., USP/EP monographs; ) to assess compliance. For example, impurity limits should align with ICH Q3A guidelines (<0.1% for unknown impurities) .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Identity Confirmation

| Parameter | Method | Expected Value | Reference |

|---|---|---|---|

| Molecular Weight | HRMS | 292.56 (CHBrClNO) | [1] |

| Bromine Content | ICP-MS | ~27.3% | [17] |

| ¹H NMR (DMSO-d6) | 400 MHz | δ 7.45 (s, 1H, Ar-Br) | [5] |

Q. Table 2. Comparison of Structural Analogs

| Compound | Modification | Bioactivity Insight | Reference |

|---|---|---|---|

| 7-Methoxy-2-(methylsulfonyl)-THIQ | Methoxy at C7 | Enhanced CNS penetration | [5] |

| 6,7-Dimethoxy-1-(4-chlorophenyl)-THIQ | Aryl substitution | Dopamine receptor affinity | [18] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.